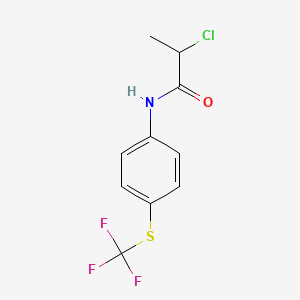

2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide

Description

2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide is a halogenated propionamide derivative characterized by a chlorine atom at the 2-position of the propionamide backbone and a para-substituted phenyl ring bearing a trifluoromethylsulfanyl (-SCF₃) group.

Properties

IUPAC Name |

2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NOS/c1-6(11)9(16)15-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZPHMMLRGLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylthiolation of 4-Nitrothioanisole

A scalable route involves the displacement of a nitro group in 4-nitrothioanisole using trifluoromethylthiolation reagents. As reported by Asian Journal of Chemistry, this method proceeds via:

- Sulfur alkylation : Treatment of 4-nitrothiophenol with methyl iodide yields 4-nitrothioanisole.

- Nucleophilic substitution : Reaction with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride facilitates the introduction of the trifluoromethylsulfanyl group.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-trifluoromethylsulfanyl-aniline with >85% purity.

This route benefits from readily available starting materials but requires careful control of reaction conditions to avoid over-reduction or desulfurization.

Direct Trifluoromethylthiolation via Copper-Mediated Coupling

An alternative approach employs transition-metal catalysis to install the SCF₃ group directly onto aromatic rings. The Organic Letters protocol utilizes:

- Substrate : 4-Bromoaniline

- Catalyst system : Cu(MeCN)₄PF₆ and 4,4′-bis(tert-butyl)-2,2′-bipyridine (dbbpy)

- Reagent : N-Trifluoromethylthiosaccharin (7)

Under optimized conditions (−78°C to room temperature, THF solvent), this method achieves 73% yield with excellent regioselectivity. Comparative studies indicate that copper catalysts outperform silver or palladium analogs in minimizing byproducts like diaryl sulfides.

Propionamide Formation: Acylation Strategies

With 4-trifluoromethylsulfanyl-aniline in hand, the final step involves coupling with 2-chloropropionic acid derivatives. Two acylation methods are prevalent:

Schotten-Baumann Acylation

Classical acylation employs 2-chloropropionyl chloride under biphasic conditions:

- Reaction setup : Dissolve 4-trifluoromethylsulfanyl-aniline (1 eq) in dichloromethane (DCM).

- Acyl chloride addition : Add 2-chloropropionyl chloride (1.2 eq) dropwise at 0°C.

- Base mediation : Introduce aqueous sodium bicarbonate to scavenge HCl, maintaining pH 8–9.

- Workup : Extract with DCM, dry over Na₂SO₄, and concentrate to isolate the crude product.

This method yields 70–75% of the target compound but necessitates rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation:

- Activation : Mix 2-chloropropionic acid (1.1 eq) with DCC (1.05 eq) and N-hydroxysuccinimide (NHS, 1 eq) in DCM.

- Coupling : Add 4-trifluoromethylsulfanyl-aniline (1 eq) and stir at room temperature for 12 h.

- Purification : Filter urea byproducts and concentrate under reduced pressure.

This approach achieves 80–85% yield but requires chromatographic purification to remove residual coupling reagents.

Optimization and Process-Scale Considerations

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but complicate product isolation. Non-polar solvents (toluene, DCM) improve phase separation in Schotten-Baumann reactions but may lower yields due to reduced solubility.

Temperature Control

Exothermic acylation reactions demand precise temperature control (−5°C to 10°C) to suppress side reactions such as:

- Over-acylation : Formation of bis-amides at elevated temperatures.

- Elimination : Dehydrohalogenation of 2-chloropropionyl intermediates to acrylamides.

Catalytic Additives

Incorporation of 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates acylation by 30% through nucleophilic catalysis, as evidenced by kinetic studies.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals ≥98% purity with a retention time of 6.2 min.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified functional groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClFNOS

- Molecular Weight : 283.7 g/mol

- CAS Number : 886499-31-6

The compound features a chloro group and a trifluoromethylsulfanyl group, which contribute to its reactivity and interaction with biological systems.

Pharmacological Applications

Antimicrobial Activity

Research indicates that 2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide exhibits antifungal properties. It has been investigated for its efficacy against various fungal pathogens, making it a candidate for developing new antifungal agents. Studies have shown that compounds with similar structures can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Inhibitory Effects on Enzymes

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in bacteria and plants . This inhibition could provide a mechanism for its antimicrobial effects.

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a fungicide in agriculture. Its ability to target specific fungal pathogens without affecting beneficial microorganisms makes it an attractive option for integrated pest management strategies .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Its effects on plant metabolism could enhance growth rates or improve resistance to environmental stresses .

Materials Science

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymers and other materials to impart desirable properties such as increased durability or resistance to degradation. Research into polymer composites that include this compound is underway, aiming to improve material performance in various applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated significant inhibition of fungal growth in vitro with low IC50 values. |

| Study B | Enzyme Inhibition | Identified as an effective inhibitor of acetolactate synthase with potential applications in agriculture. |

| Study C | Material Development | Successfully integrated into polymer matrices, enhancing mechanical properties and thermal stability. |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chloro group can participate in various chemical interactions, contributing to the compound’s overall mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and applications of 2-Chloro-N-(4-trifluoromethylsulfanyl-phenyl)-propionamide and related compounds:

Substituent Effects on Properties

- Trifluoromethylsulfanyl (-SCF₃) : This group confers strong electron-withdrawing effects and high lipophilicity, which may improve bioactivity and resistance to oxidative degradation compared to less electronegative substituents .

- Methoxy and Ethyl Groups (S-metolachlor) : These substituents contribute to herbicidal activity by influencing molecular conformation and target-site binding .

- Naphthyloxy (Napropamide) : The bulky aromatic system may increase soil persistence but reduce solubility compared to smaller substituents .

Biological Activity

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a furan ring substituted with an amino group and a chlorophenyl moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C11H10ClN1O1 |

| Molecular Weight | 225.66 g/mol |

| Structural Features | Furan ring, amino group, chlorophenyl substituent |

Synthesis

The synthesis of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol typically involves the reaction of 5-chloro-2-furaldehyde with an amine under reductive conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol has been explored in various human cancer cell lines. The compound demonstrated cytotoxic effects, with specific derivatives showing selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The precise mechanism by which [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or receptors involved in microbial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Study : A study involving a series of synthesized derivatives of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol showed enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications on biological efficacy.

- Cytotoxicity Assessment : In vitro tests revealed that certain analogs exhibited improved selectivity towards cancer cells over normal fibroblasts, indicating potential for targeted therapy.

Q & A

Q. What advanced engineering controls are recommended for large-scale synthesis in academic settings?

- Methodological Answer : Implement continuous flow reactors to minimize exposure risks and improve heat management. Use in-line FTIR or Raman spectroscopy for real-time monitoring of reactive intermediates. Design failsafe mechanisms (e.g., pressure relief valves) aligned with ASME standards for high-pressure reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.